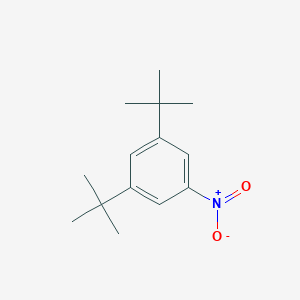

1,3-Di-tert-butyl-5-nitrobenzene

Description

Significance of Sterically Hindered Nitroaromatic Systems in Chemical Research

Sterically hindered nitroaromatic systems are a class of organic compounds that have garnered significant attention in chemical research due to their unique properties and reactivity. The presence of bulky substituents, such as tert-butyl groups, in close proximity to a nitro group on an aromatic ring introduces considerable steric strain. This steric hindrance profoundly influences the electronic and structural characteristics of the molecule, leading to distinct chemical behaviors not observed in their less hindered counterparts.

The study of these systems is crucial for several reasons. Firstly, they serve as excellent models for investigating the effects of steric hindrance on chemical reactions. The bulky groups can shield the nitro group and adjacent positions on the aromatic ring from attack, leading to unusual regioselectivity in various transformations. For instance, nitration of sterically hindered benzenes can result in unexpected product distributions, providing valuable insights into the mechanisms of electrophilic aromatic substitution.

Secondly, the steric strain in these molecules can lead to the formation of unconventional molecular geometries. The nitro group may be forced out of the plane of the aromatic ring, altering its electronic interaction with the π-system. This has significant implications for the compound's spectroscopic properties, reactivity, and potential applications in materials science.

Furthermore, sterically hindered nitroaromatics are important intermediates in the synthesis of other complex organic molecules. The controlled modification of the nitro group and the aromatic ring, often dictated by the steric environment, allows for the construction of specifically substituted aromatic compounds that would be difficult to prepare through other methods. Research into these systems has contributed to a deeper understanding of reaction mechanisms, including nucleophilic aromatic substitution and photochemical reactions. researchgate.netnih.gov The unique reactivity of these compounds makes them valuable tools for organic chemists in the design and execution of synthetic strategies.

Overview of Unique Structural Features and Their Implications for Reactivity

The compound 1,3-Di-tert-butyl-5-nitrobenzene possesses a distinct molecular architecture that dictates its chemical behavior. The most prominent features are the two bulky tert-butyl groups situated meta to the nitro group on the benzene (B151609) ring. This specific arrangement has profound consequences for the molecule's reactivity.

The tert-butyl groups exert a significant steric effect, creating a crowded environment around the aromatic ring. smolecule.com This steric hindrance influences the approach of reagents, thereby affecting the rates and outcomes of chemical reactions. For instance, in electrophilic aromatic substitution reactions, the bulky tert-butyl groups can direct incoming electrophiles to the less hindered positions on the ring.

The steric strain imposed by the tert-butyl groups can also lead to distortions in the geometry of the benzene ring and the orientation of the nitro group. The nitro group may be twisted out of the plane of the aromatic ring, which would reduce the resonance interaction between the nitro group and the ring. This can have a noticeable impact on the spectroscopic properties and reactivity of the compound.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 38896-15-0 |

| Molecular Formula | C14H21NO2 |

| Molecular Weight | 235.32 g/mol |

| Appearance | Not specified |

| Melting Point | Not specified |

| Boiling Point | Not specified |

| SMILES | CC(C)(C)c1cc(cc(c1)N+[O-])C(C)(C)C |

| Data sourced from available chemical databases. bldpharm.com |

Research Findings on Reactivity

Detailed research has explored various aspects of the reactivity of sterically hindered nitroaromatics. Studies on the nitration of di-tert-butylbenzenes have shown that the position of the incoming nitro group is heavily influenced by the steric hindrance of the existing tert-butyl groups. researchgate.net For example, the nitration of 1,3-di-tert-butylbenzene (B94130) yields a mixture of products where the substitution pattern is a direct consequence of avoiding the sterically crowded positions.

Photochemical studies of sterically hindered nitrobenzenes have revealed interesting reaction pathways. researchgate.net Irradiation of these compounds in the presence of certain reagents can lead to reduction of the nitro group or other intramolecular reactions, with the product distribution being sensitive to the steric environment around the nitro group. researchgate.net

The presence of bulky substituents also affects the acidity and basicity of related compounds. For instance, the basic strength of anilines derived from sterically hindered nitroaromatics can be significantly lower than expected due to steric hindrance to solvation of the corresponding ammonium (B1175870) ion. researchgate.net

Properties

IUPAC Name |

1,3-ditert-butyl-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2/c1-13(2,3)10-7-11(14(4,5)6)9-12(8-10)15(16)17/h7-9H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUYJFRAXBOUNPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1)[N+](=O)[O-])C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501345939 | |

| Record name | 3,5-Di-tert-butylnitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501345939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38896-15-0 | |

| Record name | 3,5-Di-tert-butylnitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501345939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 1,3 Di Tert Butyl 5 Nitrobenzene

Direct Nitration Approaches

Direct nitration of 1,3-di-tert-butylbenzene (B94130) is a common method for the synthesis of 1,3-Di-tert-butyl-5-nitrobenzene. This approach relies on the principles of electrophilic aromatic substitution, where the regioselectivity and reaction efficiency are significantly influenced by the bulky tert-butyl groups.

Electrophilic Aromatic Nitration Mechanisms and Regioselectivity

The nitration of aromatic compounds typically proceeds via an electrophilic aromatic substitution mechanism. nih.gov In this process, a nitronium ion (NO₂⁺), the active electrophile, is generated in situ from nitric acid, often with the aid of a stronger acid catalyst like sulfuric acid. masterorganicchemistry.com The nitronium ion then attacks the electron-rich benzene (B151609) ring, forming a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion. nih.gov Finally, a proton is eliminated from the ring, restoring aromaticity and yielding the nitroaromatic product. nih.govmasterorganicchemistry.com

The two tert-butyl groups on the benzene ring in 1,3-di-tert-butylbenzene are ortho-, para-directing and activating groups. youtube.com This means they direct incoming electrophiles to the positions ortho and para to themselves. In the case of 1,3-di-tert-butylbenzene, the positions ortho to one tert-butyl group are meta to the other, and the position para to one is also ortho to the other. The position between the two tert-butyl groups (C5) is sterically hindered but electronically activated by both groups. The positions ortho to one tert-butyl group and para to the other (C4 and C6) are also activated. However, the significant steric bulk of the tert-butyl groups plays a crucial role in determining the final product distribution.

Influence of Steric Hindrance on Nitration Pathways

The presence of two bulky tert-butyl groups at the 1 and 3 positions of the benzene ring creates significant steric hindrance. This steric hindrance discourages the nitronium ion from attacking the positions ortho to the tert-butyl groups (C2, C4, and C6). msu.edulibretexts.org While these positions are electronically activated, the physical obstruction posed by the large tert-butyl groups makes the approach of the electrophile difficult. msu.edu Consequently, the nitration of 1,3-di-tert-butylbenzene predominantly occurs at the C5 position, which is the meta position relative to both tert-butyl groups. Although this position is also sterically hindered, it is the most electronically favorable position for substitution.

Optimization of Reaction Conditions for Selective Synthesis

To achieve the selective synthesis of this compound, careful optimization of reaction conditions is necessary. Factors such as the choice of nitrating agent, reaction temperature, and solvent can significantly influence the yield and selectivity of the desired product.

Common nitrating agents used for this transformation include a mixture of nitric acid and sulfuric acid. smolecule.com The reaction is typically carried out at controlled temperatures to minimize the formation of side products. For instance, nitration of tert-butylbenzene (B1681246) derivatives can be performed at temperatures ranging from 0 to 60°C. chemicalbook.comacs.org The choice of solvent can also affect the reaction outcome. While nitration can be carried out in the absence of a solvent, using a solvent like acetic anhydride (B1165640) has been reported for the nitration of other hindered aromatic compounds. cdnsciencepub.com

| Reactant | Nitrating Agent | Temperature | Product | Reference |

| 1,3-di-tert-butylbenzene | Nitric acid/Sulfuric acid | Not specified | This compound | smolecule.com |

| tert-butylbenzene | Fuming HNO₃/H₂SO₄ | Not specified | 1-tert-butyl-3-nitrobenzene | acs.org |

| 1,3,5-Tri-tert-butylbenzene (B73737) | HNO₃/H₂SO₄ | 0°C | 2-Nitro derivative | |

| 1-tert-butyl-3,5-dimethylbenzene | 33% HNO₃/concd H₂SO₄ | 30-35°C, then 110-112°C | 1-tert-butyl-3,5-dimethyl-2,4,6-trinitrobenzene | thieme-connect.de |

Functional Group Transformations from Precursors

An alternative strategy for the synthesis of this compound involves the chemical modification of a precursor molecule that already contains the desired 1,3-di-tert-butyl substitution pattern.

Synthesis from Anilines or Nitrosobenzenes

One such approach is the oxidation of 3,5-di-tert-butylaniline (B181150). sigmaaldrich.com Various oxidizing agents can be employed for this transformation, including peroxy acids like m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide in the presence of a suitable catalyst. mdpi.com The oxidation of anilines to nitro compounds provides a valuable alternative to direct nitration, especially when the starting aniline (B41778) is readily available. mdpi.com

Similarly, 1,3-Di-tert-butyl-5-nitrosobenzene can serve as a precursor. The oxidation of a nitroso group to a nitro group is a well-established transformation in organic synthesis.

| Precursor | Reagent(s) | Product | Reference |

| 3,5-Di-tert-butylaniline | Oxidizing agent (e.g., m-CPBA) | This compound | mdpi.com |

| 1,3-Di-tert-butyl-5-nitrosobenzene | Oxidizing agent | This compound | Implied from general transformations |

Alternative Synthetic Routes, including Cross-Coupling or Modifications of Existing Derivatives

While less common for this specific compound, modern synthetic methodologies like cross-coupling reactions could potentially be employed. For instance, a suitably functionalized 1,3-di-tert-butylbenzene derivative could be coupled with a nitrogen-containing coupling partner. However, direct nitration and oxidation of anilines remain the more conventional and likely more efficient routes.

Modification of existing derivatives, such as the dealkylation of a more substituted nitroaromatic compound, could also be envisioned as a potential, albeit less direct, synthetic pathway. researchgate.net

Chemical Reactivity and Reaction Pathways of 1,3 Di Tert Butyl 5 Nitrobenzene

Transformations Involving the Nitro Group

The nitro group is the most reactive site for many transformations, particularly reduction to various other nitrogen-containing functional groups.

The conversion of the nitro group in 1,3-di-tert-butyl-5-nitrobenzene to an amino group to form 3,5-di-tert-butylaniline (B181150) is a common and synthetically useful transformation. This reduction can be achieved using various standard methods known for converting nitroarenes to anilines. These include catalytic hydrogenation and metal-based reductions. unimi.itsemanticscholar.org For instance, catalytic hydrogenation using hydrogen gas with a palladium-on-carbon (Pd/C) catalyst is an effective method. nih.gov Another common and effective method involves the use of stannous chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid (HCl) in a solvent such as ethanol. semanticscholar.org

The reduction proceeds through intermediate species, including the corresponding nitroso and hydroxylamine (B1172632) derivatives. unimi.it While the final aniline (B41778) product is typically the most stable, under controlled conditions, it is possible to isolate these intermediates. The electrochemical reduction of nitrobenzene (B124822), for example, proceeds stepwise, first to the nitrosobenzene (B162901) and then to the phenylhydroxylamine before forming aniline. chemrxiv.org

The synthesis of the corresponding nitroso derivative, 1,3-di-tert-butyl-5-nitrosobenzene, can be accomplished via the oxidation of 3,5-di-tert-butylaniline. Reagents like 3-chloroperoxybenzoic acid (m-CPBA) are effective for the oxidation of sterically hindered anilines to their nitroso counterparts. researchgate.net For example, the oxidation of 2,6-dibromo-4-tert-butylaniline (B81550) to 1,3-dibromo-5-tert-butyl-2-nitrosobenzene proceeds in good yield using m-CPBA. researchgate.net

Table 1: Selected Methods for the Reduction of this compound

| Product | Reagents and Conditions | Yield | Reference(s) |

|---|---|---|---|

| 3,5-Di-tert-butylaniline | SnCl₂·2H₂O, Ethanol, HCl, Reflux | Excellent | semanticscholar.org |

| 3,5-Di-tert-butylaniline | H₂, Pd/C, Ethanol | High | nih.gov |

| 3,5-Di-tert-butylaniline | Fe, NH₄Cl, Ethanol/Water, Reflux | Good | semanticscholar.org |

Nucleophilic aromatic substitution (SNAr) typically requires a strong electron-withdrawing group, such as a nitro group, to be positioned ortho or para to a good leaving group. rsc.org This positioning allows for the stabilization of the negatively charged Meisenheimer complex intermediate. rsc.org

In the case of this compound, there are no conventional leaving groups (like halogens) on the ring. Furthermore, the nitro group is meta to the tert-butyl groups and the ring hydrogens. This arrangement does not provide the necessary electronic stabilization for a classical SNAr mechanism involving the displacement of a hydrogen atom. While some highly activated systems like 1,3-dinitrobenzene (B52904) can undergo substitution of a hydrogen by strong nucleophiles, the steric hindrance imposed by the two bulky tert-butyl groups in this compound makes nucleophilic attack on the ring exceptionally difficult. Consequently, documented examples of nucleophilic aromatic substitution on this specific substrate are scarce.

Reactions at the Aromatic Ring System

Reactions occurring directly on the benzene (B151609) ring are heavily influenced by the directing effects and steric bulk of the existing substituents.

In electrophilic aromatic substitution, the two tert-butyl groups are ortho, para-directing activators, while the nitro group is a meta-directing deactivator. For this compound, the positions C2, C4, and C6 are potential sites for electrophilic attack. The C2 position is ortho to one tert-butyl group and meta to the other and the nitro group. The C4 and C6 positions are ortho to one tert-butyl group, para to the other, and ortho to the nitro group. Due to the strong deactivating effect of the nitro group at the ortho and para positions, electrophilic attack is disfavored at C4 and C6. Therefore, the most likely position for substitution is C2 (and its equivalent C6, if C4 were C1), which is activated by one ortho and one para tert-butyl group (relative to C2) and only meta to the deactivating nitro group.

However, a significant competing pathway in highly alkylated benzenes is ipso-substitution, where an existing alkyl group is replaced by the electrophile. libretexts.org This is particularly prevalent for the tert-butyl group, which can be eliminated as a stable tert-butyl cation. For instance, the bromination of the closely related 1,3,5-tri-tert-butylbenzene (B73737) using bromine and an iron catalyst can result in the displacement of one tert-butyl group to yield 1-bromo-3,5-di-tert-butylbenzene. researchgate.net This suggests that the bromination of this compound could potentially lead to a mixture of products, including 1-bromo-3,5-di-tert-butyl-2-nitrobenzene and products arising from dealkylation.

Table 2: Representative Electrophilic Bromination Involving tert-Butyl Arenes

| Starting Material | Reagents and Conditions | Product(s) | Notes | Reference(s) |

|---|---|---|---|---|

| 1,3,5-Tri-tert-butylbenzene | Br₂, Fe powder, CCl₄, 0°C | 1-Bromo-2,4,6-tri-tert-butylbenzene | Standard electrophilic substitution. | chemspider.com |

| 1,3,5-Tri-tert-butylbenzene | Br₂, Fe catalyst | 1-Bromo-3,5-di-tert-butylbenzene | Product of ipso-substitution (bromo-de-tert-butylation). | researchgate.net |

The replacement of a tert-butyl group, known as dealkylation or ipso-substitution, is a characteristic reaction of poly-tert-butylated aromatic compounds, especially under electrophilic or acidic conditions. libretexts.orgrsc.org The stability of the tert-butyl cation makes it a good leaving group in such reactions.

The reaction of 1,3,5-tri-tert-butylbenzene with electrophiles often leads to products where one or more tert-butyl groups have been replaced. For example, its reaction with 2,4,6,8-tetraiodo-2,4,6,8-tetraazabicyclo[3.3.0]octane-3,7-dione in acidic media results in the substitution of tert-butyl groups to form iodo-derivatives. researchgate.net Similarly, the bromination of 1,3,5-tri-tert-butylbenzene can yield 1-bromo-3,5-di-tert-butylbenzene, demonstrating a formal replacement of a tert-butyl group by a bromine atom. researchgate.net Given these precedents, it is expected that treatment of this compound with strong acids and/or electrophiles could induce the removal of a tert-butyl group, leading to 1-tert-butyl-3-nitrobenzene.

The nitro group in this compound makes it susceptible to one-electron reduction to form a radical anion. Nitroaromatic radical anions are key intermediates in various chemical and biological processes. electrochem.org These species can be generated chemically, for example, by reaction with an alkali metal, or electrochemically. electrochem.orgnih.gov The resulting radical anion of this compound would be stabilized by the electron-withdrawing nitro group, although the bulky tert-butyl groups may influence its conformation and subsequent reactivity.

Reactions involving nitrobenzene radical anions can proceed through an SRN1 (substitution, radical-nucleophilic, unimolecular) mechanism. A relevant study showed that the reaction of the nitrobenzene radical anion with tert-butyl iodide results in the formation of p-tert-butylnitrobenzene, a process involving the transfer of an electron from the radical anion to the alkyl halide. This suggests that the radical anion of this compound could potentially react with electrophiles in a similar manner.

Furthermore, the deoxygenation of sterically hindered nitroso compounds, such as 2,4,6-tri-tert-butylnitrosobenzene, with trivalent phosphorus reagents like triethyl phosphite (B83602) is known to proceed through nitrene intermediates. cdnsciencepub.comacs.org These nitrenes are highly reactive species that can undergo various reactions, including hydrogen abstraction to form anilines or dimerization to form azo compounds. cdnsciencepub.com This indicates that the corresponding nitroso derivative of this compound could serve as a precursor to radical-like nitrene intermediates under appropriate deoxygenating conditions.

Influence of tert-Butyl Substituents on Reaction Stereochemistry and Kinetics

The presence of two bulky tert-butyl groups on the aromatic ring of this compound profoundly influences the stereochemistry and kinetics of its chemical reactions. These substituents exert a powerful steric hindrance effect, which dictates the regioselectivity of incoming reagents and can significantly alter reaction rates compared to less hindered aromatic compounds.

The primary influence of the tert-butyl groups is steric shielding. These groups occupy a large volume of space, physically obstructing access to the positions on the aromatic ring immediately adjacent to them (the ortho positions: C2, C4, C6). Consequently, electrophilic attack is strongly directed to the remaining unsubstituted position, C2, which is meta to the nitro group and flanked by the two tert-butyl groups. While the nitro group is a strong deactivating group for electrophilic aromatic substitution, the steric hindrance from the tert-butyl groups further complicates reactivity, making substitution at any position other than C2 highly unfavorable. masterorganicchemistry.com

In reactions involving nucleophilic attack, such as the reduction of the nitro group, the tert-butyl groups can influence the approach of the reducing agent to the nitro functional group. This can affect the kinetics of the reduction and potentially the stability of intermediates. The general mechanism for nitroarene reduction proceeds through nitroso and hydroxylamine intermediates before yielding the final aniline. acs.orgunimi.it The steric bulk surrounding the nitro group in this compound can slow this conversion.

Influence on Reaction Kinetics

The kinetics of reactions involving this compound are largely dominated by steric factors. In electrophilic aromatic substitution, the rate-determining step is typically the formation of the carbocation intermediate (the arenium ion). masterorganicchemistry.com The bulky tert-butyl groups can affect this step in several ways:

Slowing of Reaction Rates: The steric hindrance presented by the tert-butyl groups can impede the approach of the electrophile, raising the activation energy and thus slowing the reaction rate compared to benzene or toluene. msu.edu

Rate-Determining Deprotonation: In most electrophilic aromatic substitutions, the final deprotonation step to restore aromaticity is fast. However, in highly sterically congested molecules, this step can become rate-determining. Research on the nitration of related sterically hindered compounds, such as 1,3,5-tri-tert-butylbenzene derivatives, has shown significant kinetic isotope effects. rushim.ru This indicates that the C-H bond cleavage is part of the rate-determining step, a deviation from the typical mechanism caused by the extreme steric hindrance around the substitution site. This suggests that further substitution on this compound would likely exhibit similar unusual kinetics.

The following table summarizes the effect of alkyl group size on the product distribution in the nitration of alkylbenzenes, illustrating the kinetic preference for para-substitution as steric bulk increases.

| Compound | % ortho | % meta | % para | para/ortho Ratio |

| Toluene | 58.5 | 4.4 | 37.1 | 0.63 |

| tert-Butylbenzene (B1681246) | 16 | 8 | 75 | 4.69 |

| Data sourced from studies on electrophilic aromatic substitution, demonstrating the steric effect of the tert-butyl group in directing substitution away from the ortho position. msu.edu |

Influence on Reaction Stereochemistry and Regioselectivity

Stereochemistry and regioselectivity are overwhelmingly controlled by the steric demands of the tert-butyl groups.

Electrophilic Substitution: For an electrophilic attack on this compound, the only sterically accessible position for a small electrophile is C2. The positions ortho to the nitro group (C4 and C6) are severely hindered by the adjacent tert-butyl groups. While the nitro group directs incoming electrophiles to the meta positions (C2, C4, C6), the steric factor is decisive, effectively funneling substitution to C2. masterorganicchemistry.com

Analogous Reactions: Studies on the nitration of 3,5-di-tert-butylphenol, a structurally similar compound, provide insight. Nitration occurs at the positions equivalent to C2 and C4 in this compound. The reaction is sterically hindered at the position flanked by two tert-butyl groups (the 4-position), leading to the formation of nitrodienone intermediates and demonstrating that substitution is kinetically disfavored at the most crowded site. cdnsciencepub.com

Dealkylation: Under forcing Friedel-Crafts conditions or strong nitrating conditions, replacement of a tert-butyl group (dealkylation) can occur. This has been observed in the nitration of other highly alkylated benzenes like p-di-tert-butylbenzene and 1,3,5-tri-tert-butylbenzene. researchgate.net This represents an alternative reaction pathway where the steric strain of the tert-butyl group is relieved through its cleavage from the ring.

The regioselectivity in the nitration of di-alkylated benzenes highlights the directing power of steric hindrance.

| Substrate | Product(s) | Observations |

| 1,2-Di-tert-butylbenzene | 3-Nitro- and 4-Nitro-1,2-di-tert-butylbenzene | A significant amount of the 3-nitro product is formed, despite being adjacent to a tert-butyl group, showing the complexity of substitution patterns in hindered molecules. researchgate.net |

| 3,5-Di-tert-butylphenol | 3,5-Di-tert-butyl-2-nitrophenol and 3,5-Di-tert-butyl-4-nitrophenol | Reaction at the position flanked by two tert-butyl groups is sterically disfavored. cdnsciencepub.com |

| 1-t-Butyl-3-nitrobenzene | Substitution at C4 and C6 | Attack is directed to the positions that are least sterically hindered. The position between the two substituents (C2) is highly disfavored. masterorganicchemistry.com |

Advanced Spectroscopic Characterization and Structural Analysis of 1,3 Di Tert Butyl 5 Nitrobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the elucidation of molecular structures in solution. By probing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR Assignments and Chemical Shift Analysis

The ¹H NMR spectrum of 1,3-Di-tert-butyl-5-nitrobenzene provides distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons, being in different chemical environments due to the presence of the nitro group and two tert-butyl groups, exhibit characteristic chemical shifts. The protons ortho to the nitro group are the most deshielded due to the electron-withdrawing nature of the nitro group. stackexchange.com

A representative ¹H NMR spectrum of a related compound, 1,3-di-tert-butylbenzene (B94130), in deuterated chloroform (B151607) (CDCl₃) shows signals for the aromatic protons around 7.2-7.4 ppm and a prominent singlet for the tert-butyl protons at approximately 1.3 ppm. chemicalbook.com For this compound, the electron-withdrawing nitro group would be expected to shift the aromatic proton signals further downfield.

| Proton Type | Typical Chemical Shift (ppm) | Multiplicity |

| Aromatic H | 7.2 - 8.5 | Multiplet/Singlets |

| tert-Butyl H | ~1.3 | Singlet |

| Note: The exact chemical shifts can vary depending on the solvent and concentration. |

¹³C NMR Analysis and Carbon Connectivity

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts of the carbon atoms are influenced by the attached functional groups. Aromatic carbons typically resonate in the range of 100-150 ppm. oregonstate.edu The carbon atom attached to the nitro group (ipso-carbon) is significantly deshielded and its signal can sometimes be broadened due to quadrupolar effects of the nitrogen atom. researchgate.net

For the parent compound, nitrobenzene (B124822), the ipso-carbon appears at approximately 148.3 ppm, the para-carbon at 134.7 ppm, the meta-carbons at 129.4 ppm, and the ortho-carbons at 123.5 ppm. stackexchange.com The introduction of the bulky tert-butyl groups at the 1 and 3 positions would alter these shifts.

| Carbon Type | Typical Chemical Shift (ppm) |

| Aromatic C-NO₂ | 148 - 153 |

| Aromatic C-tert-butyl | 145 - 155 |

| Other Aromatic C-H | 120 - 140 |

| Quaternary tert-Butyl C | 30 - 40 |

| Methyl C (tert-butyl) | ~30 |

| Note: These are approximate ranges and can be influenced by the solvent and substitution pattern. |

Advanced NMR Techniques (e.g., DEPT, COSY, HETCOR) for Full Structural Assignment

To unambiguously assign all proton and carbon signals and to confirm the connectivity within the molecule, advanced NMR techniques are employed.

DEPT (Distortionless Enhancement by Polarization Transfer): This experiment helps in distinguishing between CH, CH₂, and CH₃ groups. uvic.ca A DEPT-135 experiment, for instance, would show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons. Quaternary carbons are not observed in DEPT spectra. uvic.ca This would be instrumental in confirming the methyl carbons of the tert-butyl groups and the methine carbons of the aromatic ring.

COSY (Correlation Spectroscopy): This 2D NMR technique reveals proton-proton couplings. uvic.ca While the aromatic protons in this compound might show some correlation, the most significant information from a COSY spectrum would be the absence of correlation between the aromatic and tert-butyl protons, confirming they are not on adjacent carbons.

HETCOR (Heteronuclear Correlation) or HSQC/HMQC: These 2D experiments establish correlations between directly bonded protons and carbons. uvic.ca This is a powerful tool for definitively assigning which proton signal corresponds to which carbon signal. For example, it would link the singlet at ~1.3 ppm in the ¹H NMR spectrum to the methyl carbon signal around 30 ppm in the ¹³C NMR spectrum.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Molecular Conformation

The IR and Raman spectra of this compound are expected to show characteristic bands for the nitro group, the tert-butyl groups, and the substituted benzene (B151609) ring.

Nitro Group Vibrations: The nitro group exhibits strong characteristic absorption bands. The asymmetric stretching vibration (ν_as(NO₂)) typically appears in the region of 1500-1560 cm⁻¹, and the symmetric stretching vibration (ν_s(NO₂)) is found between 1300-1370 cm⁻¹.

C-H Vibrations: The aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹. The aliphatic C-H stretching vibrations of the tert-butyl groups are expected in the 2850-3000 cm⁻¹ region. C-H bending vibrations provide further structural information.

Aromatic Ring Vibrations: The C=C stretching vibrations within the benzene ring typically appear in the 1400-1600 cm⁻¹ region.

tert-Butyl Group Vibrations: The C-C stretching and bending modes of the tert-butyl groups will also be present in the fingerprint region of the spectra.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |

| Aromatic C-H Stretch | >3000 | IR, Raman |

| Aliphatic C-H Stretch | 2850-3000 | IR, Raman |

| Asymmetric NO₂ Stretch | 1500-1560 | IR |

| Symmetric NO₂ Stretch | 1300-1370 | IR |

| Aromatic C=C Stretch | 1400-1600 | IR, Raman |

Electronic Spectroscopy (UV-Vis) and Photochemical Dynamics

UV-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule, providing information about its conjugated systems and chromophores.

Absorption Spectra and Electronic Transitions

The UV-Vis spectrum of this compound is dominated by the electronic transitions associated with the nitrobenzene chromophore. Nitrobenzene itself displays several absorption bands in the UV region. acs.org A weak absorption is observed around 345 nm, which is attributed to an n→π* transition localized on the nitro group. acs.org More intense absorptions occur at shorter wavelengths, around 240-280 nm, corresponding to π→π* transitions of the aromatic system. acs.org

The presence of the two tert-butyl groups, being alkyl substituents, is expected to cause a slight red shift (bathochromic shift) of these absorption bands compared to unsubstituted nitrobenzene. The addition of nitro groups to a benzene ring generally results in an increase in absorption intensity and a blue shift from approximately 240 nm to 210 nm as more nitro groups are added. iu.edu

| Transition Type | Approximate λ_max (nm) |

| π→π | 240 - 280 |

| n→π | ~345 |

| Note: The exact absorption maxima and intensities are dependent on the solvent. |

The comprehensive application of these spectroscopic techniques provides a robust and detailed structural characterization of this compound, confirming its molecular structure and providing insights into its electronic properties.

Ultrafast Photochemical Dynamics of Nitroaromatic Compounds

The ultrafast photochemical dynamics of nitroaromatic compounds, such as this compound, are intricate processes governed by the interplay of electronic excitation, rapid relaxation pathways, and the influence of molecular structure. Upon absorption of ultraviolet light, these molecules are promoted to an excited singlet state. The subsequent de-excitation is characterized by remarkably fast and efficient intersystem crossing to the triplet manifold, often occurring on a sub-picosecond timescale. This rapid transition is a hallmark of nitroaromatic compounds and is attributed to strong spin-orbit coupling facilitated by the nitro group.

For sterically hindered nitrobenzenes, including those with bulky tert-butyl groups, the photochemical behavior can be influenced by the steric strain and altered electronic environment. researchgate.net While direct femtosecond spectroscopy studies on this compound are not extensively documented in publicly available literature, the general principles derived from studies on other nitroaromatics provide a strong basis for understanding its behavior. The photochemistry of various hindered nitrobenzenes has been investigated, revealing that processes like photoreduction and nitro-nitrite rearrangement are common, with the solvent playing a crucial role. rsc.org

The excited triplet state is often the key intermediate in the subsequent photochemistry of nitroaromatics. researchgate.net From this state, several decay channels are possible, including phosphorescence, further non-radiative decay to the ground state, or chemical reactions. In the presence of hydrogen-donating solvents like alcohols or amines, intermolecular hydrogen abstraction by the excited nitro group is a common reaction pathway, leading to the formation of nitroso compounds, hydroxylamines, and ultimately anilines. researchgate.netresearchgate.net The significant steric hindrance provided by the two tert-butyl groups in this compound would likely influence the rate and efficiency of such intermolecular processes.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Studies

Mass spectrometry is a critical analytical technique for the confirmation of the molecular weight and elucidation of the structure of this compound through analysis of its fragmentation patterns. The molecular weight of this compound (C₁₄H₂₁NO₂) is 235.32 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z of 235.

The fragmentation of nitroaromatic compounds is well-characterized and typically involves cleavages related to the nitro group and the alkyl substituents. For this compound, characteristic fragmentation pathways can be predicted based on the analysis of related molecules. nih.govnist.govnist.gov Common fragmentation patterns for nitroarenes include the loss of the nitro group (NO₂, 46 Da) and the loss of nitric oxide (NO, 30 Da). nih.govallenpress.com

The presence of the tert-butyl groups introduces additional fragmentation routes. A very common fragmentation for tert-butyl substituted aromatics is the loss of a methyl radical (CH₃•, 15 Da) to form a stable tertiary carbocation, followed by the loss of isobutylene (B52900) (C₄H₈, 56 Da). Therefore, prominent peaks in the mass spectrum of this compound would be expected at m/z values corresponding to these losses.

Table 1: Predicted Prominent Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Identity of Loss |

| 235 | [C₁₄H₂₁NO₂]⁺ | Molecular Ion (M⁺) |

| 220 | [C₁₃H₁₈NO₂]⁺ | [M - CH₃]⁺ |

| 189 | [C₁₄H₂₁]⁺ | [M - NO₂]⁺ |

| 179 | [C₁₀H₁₃NO₂]⁺ | [M - C₄H₈]⁺ |

| 164 | [C₉H₁₀NO₂]⁺ | [M - C₄H₈ - CH₃]⁺ |

| 133 | [C₁₀H₁₃]⁺ | [M - NO₂ - C₄H₈]⁺ |

This table is predictive and based on common fragmentation patterns of similar compounds.

X-ray Crystallography for Solid-State Structure Determination and Conformational Insights

The conformation of this compound will be significantly influenced by the steric repulsion between the bulky tert-butyl groups and the nitro group with the adjacent hydrogen atoms on the benzene ring. This steric hindrance can lead to a non-planar arrangement, where the nitro group is twisted out of the plane of the benzene ring. cdnsciencepub.com The degree of this torsion is a balance between the stabilizing effect of resonance, which favors planarity, and the destabilizing steric interactions.

The crystal packing of this compound is expected to be governed by a combination of weak intermolecular interactions. In nitro-substituted benzenes, C-H···O hydrogen bonds and π-π stacking interactions are the primary structural motifs. rsc.org The nitro group, with its electronegative oxygen atoms, is a good hydrogen bond acceptor. Therefore, weak C-H···O interactions between the aromatic or tert-butyl C-H groups and the oxygen atoms of the nitro group of neighboring molecules are anticipated to play a significant role in the crystal packing.

The presence of bulky substituents like the tert-butyl groups at the 1 and 3 positions, flanking the nitro group at the 5 position, is expected to cause notable distortions in the geometry of the benzene ring itself. Ab initio molecular orbital calculations and experimental studies on other substituted benzenes have shown that substituents can induce significant changes in bond angles and bond lengths within the aromatic ring. acs.org

Specifically, steric hindrance between adjacent bulky groups can lead to an increase in the exocyclic bond angles and a corresponding decrease in the endocyclic (internal) bond angles at the points of substitution. For this compound, one would expect the C-C-C angles at the carbons bearing the tert-butyl groups (C1 and C3) to be compressed to values less than the ideal 120° of a regular hexagon. Conversely, the angles at the unsubstituted carbons might be slightly expanded. This distortion from a perfect hexagonal geometry is a direct consequence of the steric strain imposed by the large tert-butyl groups. wikipedia.org

Computational and Theoretical Investigations of 1,3 Di Tert Butyl 5 Nitrobenzene

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule, such as 1,3-Di-tert-butyl-5-nitrobenzene, by solving approximations of the Schrödinger equation. These computational methods, particularly Density Functional Theory (DFT) with functionals like B3LYP, are widely employed to determine molecular geometry, electronic structure, and energetic properties.

The electronic character of this compound is dictated by its distinct substituents. The nitro group (NO₂) is a potent electron-withdrawing group through both inductive and resonance effects, which significantly influences the electron distribution on the aromatic ring. mdpi.com This effect is expected to lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the molecule more susceptible to nucleophilic attack or reduction. rsc.orgkyoto-u.ac.jp Conversely, the tert-butyl groups are weak electron-donating groups via induction. Their primary impact, however, is steric rather than electronic. msu.edu

The Highest Occupied Molecular Orbital (HOMO) and LUMO are critical in predicting a molecule's reactivity. The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is an important indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. researchgate.net For substituted nitrobenzenes, the HOMO is typically localized on the benzene (B151609) ring, while the LUMO is often localized on the nitro group, facilitating electron acceptance. rsc.org

Table 1: Calculated Thermodynamic Properties for 1-tert-Butyl-3-nitrobenzene (Isomer) This table presents data for an isomer and serves as an example of the types of energetic properties derived from computational methods.

| Property | Value | Unit | Method | Source |

|---|---|---|---|---|

| Enthalpy of Formation (Gas, ΔfH°gas) | -44.18 | kJ/mol | Joback | Cheméo chemeo.com |

| Gibbs Free Energy of Formation (ΔfG°) | 174.49 | kJ/mol | Joback | Cheméo chemeo.com |

| Enthalpy of Vaporization (ΔvapH°) | 56.09 | kJ/mol | Joback | Cheméo chemeo.com |

| Enthalpy of Fusion (ΔfusH°) | 19.26 | kJ/mol | Joback | Cheméo chemeo.com |

Molecular Dynamics and Conformational Analysis

Molecular dynamics (MD) simulations provide a computational lens to observe the time-dependent behavior of molecules, revealing insights into their flexibility, conformational preferences, and intermolecular interactions. ua.ac.be For this compound, MD simulations and conformational analysis would focus on the rotational degrees of freedom of the three substituent groups.

The key conformational features of this molecule are the rotations around the C-N bond of the nitro group and the C-C bonds connecting the tert-butyl groups to the benzene ring. In unsubstituted nitrobenzene (B124822), the barrier to internal rotation of the nitro group is relatively low (estimated at 4.1 ± 1.0 kcal/mol), allowing it to be nearly coplanar with the benzene ring, which maximizes π-conjugation. researchgate.net

However, in this compound, the situation is drastically different. The presence of two bulky tert-butyl groups ortho to the nitro group (at positions 1 and 3 relative to the nitro at C5) imposes severe steric hindrance. This crowding would be expected to create a much higher rotational barrier for the nitro group. Consequently, the lowest energy conformation would likely involve the nitro group being twisted significantly out of the plane of the benzene ring to minimize van der Waals repulsion with the adjacent tert-butyl groups. This twisting would disrupt the π-conjugation between the nitro group and the aromatic system, altering the molecule's electronic properties compared to a planar conformation. mdpi.com

MD simulations, using force fields such as ReaxFF which can model chemical reactions, could map the potential energy surface associated with the rotation of the nitro and tert-butyl groups. rsc.org Such simulations, typically run under canonical (NVT) or isothermal-isobaric (NPT) ensembles, would allow for the calculation of the free energy barriers between different conformational states and identify the most populated (lowest energy) conformations at a given temperature. ua.ac.be

Prediction of Reactivity and Reaction Pathways

The reactivity of this compound is primarily governed by the interplay of the electronic and steric effects of its substituents. Computational methods can predict the most likely pathways for reactions like electrophilic aromatic substitution by calculating the energies of intermediates and transition states. nih.gov

In electrophilic aromatic substitution, the directing effects of the existing groups determine the position of attack by an incoming electrophile.

tert-Butyl Groups: These are alkyl groups, which are activating (rate-increasing) and ortho-, para-directing. The tert-butyl at C1 directs to positions C2 and C6 (ortho) and C4 (para). The tert-butyl at C3 directs to positions C2 and C4 (ortho) and C6 (para). msu.edu

Nitro Group: This is a strongly deactivating (rate-decreasing) and meta-directing group. The nitro group at C5 directs to positions C2 and C6. msu.edu

Combining these effects, positions C2 and C6 are electronically favored by all three substituents. Position C4 is activated by both tert-butyl groups. However, steric hindrance is a dominant factor. The term "steric effects" is strongly associated with the bulky tert-butyl group. masterorganicchemistry.com The positions at C2 and C6 are extremely crowded, each being sandwiched between a large tert-butyl group and the nitro group. Attack at these sites by an electrophile is therefore highly unlikely. msu.edumasterorganicchemistry.com

This leaves position C4 as the most probable site for electrophilic attack. It is electronically activated by both tert-butyl groups and is the most sterically accessible of the activated positions. DFT calculations could confirm this by modeling the transition state energies for electrophilic attack at each possible site, with the lowest energy barrier corresponding to the major product. rsc.org

Table 2: Analysis of Potential Sites for Electrophilic Aromatic Substitution

| Position of Attack | Electronic Directing Effects | Steric Hindrance | Predicted Outcome |

|---|---|---|---|

| C2 | Favored by both t-Bu groups (ortho) and NO₂ group (meta) | Very High (between t-Bu and NO₂) | Highly Unlikely |

| C4 | Favored by both t-Bu groups (para and ortho) | Low | Most Probable |

| C6 | Favored by both t-Bu groups (ortho) and NO₂ group (meta) | Very High (between t-Bu and NO₂) | Highly Unlikely |

In Silico Docking Simulations and Molecular Recognition Studies (excluding biological activity/toxicity)

While molecular docking is most frequently applied in drug discovery to study protein-ligand interactions, its principles are also fundamental to the field of supramolecular and host-guest chemistry, which focuses on non-covalent interactions in non-biological systems. researchgate.netscience.gov In this context, in silico docking can be used to predict how a "guest" molecule, such as this compound, might bind within the cavity of a synthetic "host" molecule, like a cyclodextrin (B1172386) or a cavitand. acs.org

A hypothetical docking study would involve computationally placing this compound into the cavity of a host molecule. The simulation algorithm would explore various possible orientations (poses) of the guest within the host's binding site and calculate a "docking score" or binding energy for each pose. acs.org This score, typically in kcal/mol, estimates the binding affinity, with more negative values indicating a more stable complex.

For this compound as a guest, the dominant interactions would likely be driven by its bulky, hydrophobic tert-butyl groups. A suitable host would possess a nonpolar, hydrophobic cavity of a complementary size and shape. The primary stabilizing forces would be van der Waals interactions and the hydrophobic effect. The polar nitro group could either be exposed to the solvent or participate in dipole-dipole or hydrogen bonding interactions if the host's rim contains complementary functional groups. aalto.fi

The results of such a simulation would provide detailed insights into the preferred binding geometry and the specific non-covalent interactions that stabilize the host-guest complex.

Table 3: Hypothetical Docking Results for this compound with a Synthetic Host This table illustrates the type of data generated from a non-biological molecular docking simulation. The host and values are purely illustrative.

| Binding Pose | Docking Score (kcal/mol) | Key Intermolecular Interactions |

|---|---|---|

| 1 | -5.8 | Hydrophobic contact (both t-Bu groups) with host cavity walls. |

| 2 | -4.2 | Hydrophobic contact (one t-Bu group); NO₂ group oriented towards solvent. |

| 3 | -3.5 | Partial inclusion; van der Waals contacts with host rim. |

Synthesis and Reactivity of Functionalized 1,3 Di Tert Butyl 5 Nitrobenzene Derivatives

Exploration of Analogues with Varied Substitution Patterns

The synthesis of analogues of 1,3-di-tert-butyl-5-nitrobenzene allows for systematic studies into how different functional groups modify the molecule's properties. The substitution pattern is heavily influenced by the directing effects of the existing tert-butyl and nitro groups. The parent compound itself is synthesized through methods such as the nitration of 1,3-di-tert-butylbenzene (B94130).

Analogues are typically prepared by introducing substituents onto the 1,3-di-tert-butylbenzene core before nitration or by functionalizing this compound itself, although the deactivated nature of the ring makes the latter challenging for electrophilic additions. A key strategy involves the synthesis of precursors that can be converted into a range of derivatives. For instance, halogenated analogues serve as versatile intermediates. An example is the synthesis of 2-bromo-4-(tert-butyl)-1-nitrobenzene, which can be used in further coupling reactions. acs.org The introduction of substituents allows for the fine-tuning of electronic properties and provides reactive handles for building more complex molecules.

Below is a table of selected analogues based on the this compound framework.

| Compound Name | Structure | Key Features/Use | Reference |

| This compound | C₁₄H₂₁NO₂ | Parent compound for reactivity studies. | msu.edu |

| 2-Bromo-4-(tert-butyl)-1-nitrobenzene | C₁₀H₁₂BrNO₂ | An analogue used as a precursor in Buchwald-Hartwig coupling reactions. | acs.org |

| 1,3-Di-tert-butyl-5-aminobenzene | C₁₄H₂₃N | The reduction product, demonstrating a key transformation of the nitro group. | msu.edu |

| 1,3-Di-tert-butyl-5-hydroxylaminobenzene | C₁₄H₂₃NO | An intermediate product from the photoreduction of the parent compound. | researchgate.net |

Transformation Products and their Chemical Behavior

The reactivity of this compound and its derivatives is dominated by transformations of the nitro group and, when present, reactions at other functionalized positions. The steric hindrance from the tert-butyl groups plays a significant role in dictating the course of these reactions.

Reduction of the Nitro Group: A primary transformation is the reduction of the nitro group to an amine. This can be achieved through standard chemical methods, such as catalytic hydrogenation (H₂ over a metal catalyst like Pd/C) or using reducing metals in an acidic medium. msu.edu This conversion fundamentally changes the electronic nature of the substituent from strongly electron-withdrawing to strongly electron-donating.

Furthermore, sterically hindered nitrobenzenes undergo efficient photoreduction. researchgate.netresearchgate.net When photolyzed in the presence of tertiary aliphatic amines like triethylamine, this compound and its analogues are reduced to the corresponding hydroxylamines and, subsequently, anilines. researchgate.net This process is believed to occur via an electron transfer mechanism, which is favored over direct hydrogen abstraction due to steric shielding of the nitro group. researchgate.net

Coupling Reactions of Analogues: Functionalized analogues, such as those containing halogens, open pathways to more complex structures via cross-coupling reactions. For example, N-(5-(tert-Butyl)-2-nitrophenyl)-5-isobutoxy-4-methoxy-2-nitroaniline can be synthesized via a Buchwald-Hartwig coupling reaction between a substituted nitroaniline and 2-bromo-4-(tert-butyl)-1-nitrobenzene. acs.org This demonstrates the utility of halogenated analogues as building blocks for larger, non-symmetrical molecules.

The following table summarizes key transformations and the resulting products.

| Starting Material | Reagents and Conditions | Major Product(s) | Transformation Type | Reference |

| This compound | H₂, Pd/C catalyst | 1,3-Di-tert-butyl-5-aminobenzene | Nitro Group Reduction | msu.edu |

| Sterically Hindered Nitrobenzenes (general) | Photolysis in triethylamine | Hydroxylamine (B1172632) and/or Aniline (B41778) derivatives | Photoreduction | researchgate.net |

| 2-Bromo-4-(tert-butyl)-1-nitrobenzene | Substituted nitroaniline, Pd catalyst | N-(5-(tert-Butyl)-2-nitrophenyl)-diarylamine derivative | Buchwald-Hartwig Coupling | acs.org |

| Ortho-substituted nitrobenzenes | Vinylmagnesium halides | 7-substituted indoles | Reductive Cyclization | researchgate.net |

Advanced Research Applications of 1,3 Di Tert Butyl 5 Nitrobenzene in Materials Science and Organic Synthesis

Utilization as a Precursor for Complex Molecular Architectures

The synthetic utility of 1,3-di-tert-butyl-5-nitrobenzene is primarily centered on the chemical reactivity of its nitro group. smolecule.com This functional group can be readily transformed, providing a gateway to a variety of more complex molecular structures. The most fundamental and widely used transformation is the reduction of the nitro group to an amine, yielding 3,5-di-tert-butylaniline (B181150). researchgate.netunimi.itacs.org This aniline (B41778) derivative is a key intermediate, serving as a versatile building block for larger, more intricate molecular architectures.

The presence of the two bulky tert-butyl groups is a defining feature, sterically shielding the aromatic ring and influencing the regioselectivity of subsequent chemical modifications. For example, in electrophilic substitution reactions such as bromination, the substitution pattern is directed by these bulky groups. sci-hub.boxresearchgate.net This steric hindrance can be strategically employed to control the outcome of synthetic steps, allowing for the precise construction of targeted molecules.

Starting from 3,5-di-tert-butylaniline, a range of complex structures has been synthesized. It has been used to create lipophilic wedges through reaction with substituted pyrimidines. sigmaaldrich.comsigmaaldrich.com Furthermore, it serves as the foundation for synthesizing various derivatives of meta-di-tert-butylbenzene, including halogenated and further nitrated compounds. sci-hub.box These reactions demonstrate how the initial framework of this compound can be elaborated into a diverse library of complex organic molecules.

| Reaction Type | Reagent/Conditions | Product Type | Application/Significance |

| Nitro Group Reduction | Iron/Hydrochloric Acid, Catalytic Hydrogenation | 3,5-Di-tert-butylaniline | Key intermediate for further synthesis. researchgate.netunimi.itacs.org |

| Amine Derivatization | 2-amino-6-chloropyrimidin-4-ol | Lipophilic Wedges | Building blocks for larger molecular constructs. sigmaaldrich.comsigmaaldrich.com |

| Bromination | Bromine/Acetic Acid (on Acetanilide) | Brominated Anilines | Precursors for further functionalization. sci-hub.box |

| Nitration | Nitric Acid/Sulfuric Acid (on Acetanilide) | Dinitro Derivatives | Introduction of additional functional groups. sci-hub.box |

Potential in Organic Electronics and Materials with Specific Optical/Electrical Properties

While direct studies on the electronic properties of this compound are limited, its structural motifs are relevant to the design of advanced materials. The strong electron-withdrawing nature of the nitro group, combined with the bulky tert-butyl substituents, significantly influences the electronic landscape of the molecule. researchgate.net This combination is of interest in the field of organic electronics, where precise control over molecular packing and electronic properties is crucial.

The strategic value of the 3,5-di-tert-butylphenyl group, derived from this compound, is evident in the design of materials with specific functions. For instance, tert-butyl groups are often incorporated into pyrene-based fluorescent materials to suppress π-π stacking, which can otherwise lead to luminescence quenching. osti.govacs.org This strategy enhances the fluorescence quantum yield and stability of the material, making it suitable for applications in Organic Light-Emitting Diodes (OLEDs).

Derivatives of 3,5-di-tert-butylaniline have been used to create ligands for coordination polymers, where the bulky groups can influence the geometry and properties of the resulting metal-organic frameworks. acs.org The dielectric properties of such materials are an area of active research, with potential applications in electronic components. researchgate.net The photophysical properties of related nitroaniline derivatives have also been explored, revealing their potential as chemosensors for detecting electron-deficient nitroaromatic compounds through fluorescence quenching. osti.gov

| Material Class | Key Structural Feature | Investigated Property | Potential Application |

| Pyrene Derivatives | 2,7-Di-tert-butyl substitution | Fluorescence, Suppression of π-π stacking | Organic Light-Emitting Diodes (OLEDs). osti.govacs.org |

| Coordination Polymers | Ligands from 3,5-di-tert-butyl-2-hydroxybenzoic acid | Dielectric Properties | Electronic devices. researchgate.net |

| Indole Derivatives | p-nitrophenyl substitution | Non-linear Optical (NLO) Properties | Optoelectronics. rsc.org |

| Pyrazolyl Quinolinone Derivatives | Di-tert-butyl-hydroxyphenyl moiety | Non-linear Optical (NLO) Properties | Optical materials. ekb.eg |

Role as a Building Block in Supramolecular Chemistry

In supramolecular chemistry, the predictable, non-covalent interactions between molecules are harnessed to construct large, well-ordered assemblies. The 3,5-disubstituted benzene (B151609) framework is a common and effective motif for designing molecular building blocks capable of self-assembly. While this compound itself is not typically used directly in self-assembly, its derivative, 3,5-di-tert-butylaniline, and the broader 3,5-di-tert-butylphenyl unit are valuable components in the design of supramolecular systems.

The bulky tert-butyl groups play a crucial role in directing the self-assembly process. They can control intermolecular packing by preventing close stacking of aromatic cores, leading to the formation of specific, often porous, architectures. uiowa.edu This steric influence is a powerful tool for designing materials with predictable structures and properties. For example, pendent arm macrocyclic ligands synthesized from 3,5-di-tert-butylaniline demonstrate how this unit can be incorporated into larger host molecules designed for specific recognition and assembly tasks. acs.org

| Supramolecular System | Core Building Block | Driving Interactions | Resulting Architecture |

| Macrocyclic Ligands | 1-(2-amino-3,5-di-tert-butylbenzyl)-1,4,7-triazacyclononane | Metal Coordination, H-bonding | Defined metal complexes. acs.org |

| Benzene-1,3,5-tricarboxylic acid (TMA) on surfaces | TMA | Hydrogen Bonding, π-stacking | Honeycomb networks, ribbon phases. rsc.orgcore.ac.uk |

| Benzene-1,3,5-tricarboxamides (BTAs) | BTA derivatives | Hydrogen Bonding, van der Waals | Columnar liquid crystals, organogels. researchgate.net |

| Peptide Nanostructures | Dipeptides with p-nitro-phenyl groups | β-sheet formation, H-bonding | Fibrillar structures and spheres. rsc.org |

Future Research Directions and Emerging Trends

Novel Synthetic Methodologies for Highly Substituted Arenes

The synthesis of polysubstituted aromatic compounds, particularly those with bulky groups like tert-butyl, presents a significant challenge due to steric hindrance, which can impede or alter the course of classical electrophilic aromatic substitution reactions. Future research will undoubtedly focus on overcoming these synthetic hurdles.

Traditional methods such as Friedel-Crafts alkylation often lead to mixtures of products and can be complicated by rearrangements. msu.edu For instance, the direct nitration of di-tert-butylbenzene is heavily influenced by the steric bulk of the existing substituents, which hinders attack at the ortho positions. msu.edu This often results in poor selectivity and the need for challenging purification processes.

Emerging trends point towards the development of more sophisticated and milder synthetic protocols. One promising avenue is the use of novel nitrating agents that operate under less harsh conditions, thereby offering greater functional group tolerance and potentially different regioselectivity. The development of bench-stable, recyclable nitrating reagents, such as N-nitrosaccharin, which can act as a controlled source of the nitronium ion, represents a significant step forward. ethz.ch These modern reagents may provide a more efficient pathway to sterically hindered nitroarenes like 1,3-di-tert-butyl-5-nitrobenzene.

Furthermore, alternative synthetic strategies that circumvent direct C-H nitration are gaining traction. The oxidation of the corresponding aryl amines is an attractive route for the synthesis of nitroarenes. mdpi.com Research into new catalytic systems for this transformation, including those based on transition metals or organocatalysts, could provide a high-yielding and selective synthesis of 1,3-di-tert-butyl-5-aminoaniline and its subsequent oxidation. Another advanced approach involves direct C-H functionalization, which aims to form C-C or C-heteroatom bonds with high precision and atom economy, representing a paradigm shift in constructing complex aromatic molecules. researchgate.net

Elucidation of Complex Reaction Mechanisms under Extreme Steric Hindrance

The profound influence of steric effects on the reactivity and conformation of molecules is well-established. wikipedia.org In this compound, the extreme steric crowding imposed by the two tert-butyl groups flanking the nitro group creates a unique environment for chemical reactions, leading to complex and often unexpected mechanistic pathways that warrant deeper investigation.

Future research will focus on unraveling these intricate mechanisms. For example, electrophilic attack on related, highly substituted phenols has been shown to proceed through transient, non-aromatic intermediates like nitrodienones. cdnsciencepub.com The formation, stability, and rearrangement of such species are critically dependent on the steric environment. It is highly probable that reactions involving this compound or its derivatives proceed through similarly complex, non-classical intermediates.

Moreover, the potential for single electron transfer (SET) mechanisms in reactions involving nitroarenes and nucleophiles or bases is an area ripe for exploration. acs.org The bulky tert-butyl groups can influence the stability of radical ion intermediates and potentially favor SET pathways over traditional nucleophilic aromatic substitution (SNAr) routes. Elucidating the factors that govern the competition between these pathways under conditions of severe steric hindrance is a fundamental challenge that will require a combination of experimental and computational studies. Understanding these mechanisms is crucial for controlling reaction outcomes and designing new synthetic transformations.

Development of Advanced Spectroscopic Probes for Real-Time Dynamics

To fully comprehend the complex reaction mechanisms discussed above, it is essential to detect and characterize the transient species that are formed. While standard spectroscopic techniques like Nuclear Magnetic Resonance (NMR) are invaluable for characterizing stable products, the study of short-lived intermediates requires more advanced methods. researchgate.net

A key direction for future research lies in the application and development of in-situ spectroscopic techniques capable of real-time monitoring. Low-temperature NMR spectroscopy has already proven effective in observing fleeting intermediates, such as dienones in the nitration of sterically hindered phenols, by slowing down the reaction rates. cdnsciencepub.com Similarly, Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for detecting and characterizing radical intermediates, such as the nitrobenzene (B124822) radical anion, which may be involved in SET pathways. acs.org

The next frontier will involve the use of time-resolved spectroscopy to capture the dynamics of these reactions on much shorter timescales. Techniques like pump-probe spectroscopy could allow researchers to observe the initial photochemical or chemical activation steps and follow the subsequent structural evolution of the molecule in real time. Developing such advanced spectroscopic probes will provide unprecedented insight into the bond-breaking and bond-forming processes that occur in the sterically congested environment of this compound, moving beyond static pictures of reactants and products to a dynamic understanding of the entire reaction coordinate.

Applications in Advanced Functional Materials

The unique structural and electronic properties of this compound make it an intriguing building block for the design of advanced functional materials. The bulky tert-butyl groups can impart solubility and prevent intermolecular aggregation, while the nitro group offers a site for chemical modification and introduces potent electronic and redox activity.

One emerging application for related compounds is in energy storage. Nitrobenzene itself has been studied as a potential anolyte material for non-aqueous redox flow batteries. osti.gov Highly substituted derivatives, such as 2,5-di-tert-butyl-1-methoxy-4-(2'-methoxyethoxy)-benzene, have also been investigated as components in these batteries. osti.gov The specific substitution pattern of this compound could be leveraged to tune the redox potential and stability of molecules designed for next-generation energy storage systems.

Furthermore, the principles of host-guest chemistry could be applied by incorporating this moiety into larger supramolecular architectures like calixarenes or other macrocycles. beilstein-journals.org The tert-butyl groups are commonly used in calixarene (B151959) chemistry to control the shape of the molecular cavity and enhance solubility. The addition of a nitro group could introduce a specific binding site for electron-deficient guests or act as an electrochemical reporter.

The compound could also serve as a precursor to novel polymers and porous materials. The use of sterically hindered phenols like 2,6-di-tert-butylphenol (B90309) as UV stabilizers and antioxidants in polymers is a well-established industrial application. wikipedia.org Derivatives of this compound could be explored for similar stabilizing properties or as monomers for polymers with high thermal stability and specific electronic characteristics.

Q & A

Basic: What are the standard synthetic routes for 1,3-Di-tert-butyl-5-nitrobenzene, and how can intermediates be characterized?

Methodological Answer:

The synthesis typically involves sequential alkylation and nitration steps. For example:

Alkylation : Introduce tert-butyl groups at the 1,3-positions of benzene via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst (e.g., AlCl₃).

Nitration : Introduce the nitro group at the 5-position using mixed acid (HNO₃/H₂SO₄). Regioselectivity is ensured by steric hindrance from the bulky tert-butyl groups.

Characterization :

- NMR : Confirm substitution patterns via ¹H and ¹³C NMR (e.g., tert-butyl protons at δ ~1.3 ppm; aromatic protons at δ ~7.5–8.0 ppm).

- Mass Spectrometry : Validate molecular weight (MW = 263.35 g/mol) using high-resolution MS.

- FT-IR : Identify nitro group vibrations (~1520 cm⁻¹ and ~1350 cm⁻¹).

Reference : Similar alkylation/nitration strategies are described for structurally analogous compounds .

Basic: What analytical techniques are recommended for quantifying impurities in this compound?

Methodological Answer:

- HPLC-UV/Vis : Use a C18 column with acetonitrile/water mobile phase. Detect impurities at λ = 254 nm (nitroaromatic absorption).

- GC-MS : For volatile byproducts (e.g., unreacted tert-butyl chloride), employ a DB-5 column and electron ionization.

- TLC : Monitor reaction progress using silica gel plates and UV visualization.

Reference : Analytical protocols for nitrobenzene derivatives are detailed in standard solution preparation guides .

Advanced: How can computational methods predict the regioselectivity of nitration in tert-butyl-substituted benzene derivatives?

Methodological Answer:

DFT Calculations : Optimize molecular geometries using Gaussian or ORCA. Calculate Fukui indices to identify electron-rich positions.

Molecular Electrostatic Potential (MEP) Maps : Visualize charge distribution to predict nitration sites (e.g., tert-butyl groups deactivate adjacent positions).

Reaction Pathway Simulation : Use software like Schrödinger’s Jaguar to model transition states and activation energies.

Reference : Predictive tools like REAXYS and PISTACHIO databases validate regioselectivity in nitration reactions .

Advanced: What strategies mitigate steric hindrance during functionalization of this compound?

Methodological Answer:

- Directed Metalation : Use strong bases (e.g., LDA) to deprotonate positions ortho to nitro groups, followed by electrophilic quenching.

- Protecting Groups : Temporarily replace tert-butyl groups with less bulky substituents (e.g., TMS) to facilitate reactions.

- High-Temperature Conditions : Enhance reactivity by performing reactions under reflux (e.g., DMF at 150°C).

Reference : Steric effects in tert-butyl-substituted aromatics are discussed in synthesis optimization studies .

Advanced: How should researchers resolve contradictions between experimental spectral data and computational predictions?

Methodological Answer:

Cross-Validation : Compare NMR/IR data with multiple computational models (e.g., DFT vs. semi-empirical methods).

Isotopic Labeling : Use deuterated solvents or ¹⁵N-labeled reagents to confirm peak assignments.

Crystallography : Obtain single-crystal X-ray structures to unambiguously determine molecular geometry.

Reference : Contradiction analysis frameworks in chemical research are outlined in qualitative data interpretation guides .

Advanced: What are the thermal stability profiles of this compound under varying conditions?

Methodological Answer:

DSC/TGA Analysis : Measure decomposition onset temperatures (T₀) and exothermic peaks under nitrogen/air atmospheres.

Kinetic Studies : Apply the Kissinger method to calculate activation energy (Eₐ) using heating rate-dependent DSC data.

Solvent Effects : Test stability in polar vs. non-polar solvents (e.g., DMSO vs. toluene) via accelerated aging experiments.

Reference : Stability protocols for nitroaromatics are modeled after NIST thermochemical data frameworks .

Advanced: How can researchers optimize catalytic systems for selective reduction of the nitro group in this compound?

Methodological Answer:

Catalyst Screening : Test transition metals (Pd/C, Raney Ni) and ligands (e.g., phosphines) under H₂ or transfer hydrogenation conditions.

pH Control : Use acidic (HCl) or basic (NH₃) media to stabilize intermediates and avoid over-reduction.

In Situ Monitoring : Employ Raman spectroscopy to track nitro → amine conversion in real time.

Reference : Reduction strategies for sterically hindered nitroarenes are informed by hydrogenation studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.